3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide
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Overview
Description
3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the fluoro and benzamide groups. One common synthetic route includes the reaction of m-tolylamine with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with 3-fluorobenzoyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-fluoro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-13-4-2-6-15(10-13)19-22-17(12-24-19)8-9-21-18(23)14-5-3-7-16(20)11-14/h2-7,10-12H,8-9H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAMAHXSPCAQQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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